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molecular formula C13H9ClFNO B8409633 2-(6-Chloro-2-pyridinyl)-1-(4-fluorophenyl)ethanone

2-(6-Chloro-2-pyridinyl)-1-(4-fluorophenyl)ethanone

Cat. No. B8409633
M. Wt: 249.67 g/mol
InChI Key: ZMPCHEOJUQKYBJ-UHFFFAOYSA-N
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Patent
US07087618B2

Procedure details

To a cold (0° C.) solution of 6-chloro-2-picoline (21.4 mL, 196.0 mmol) and ethyl 4-fluorobenzoate (57.5 mL, 391.2 mmol) in tetrahydrofuran (311 mL) was added lithium bis(trimethylsilyl)amide (391 mL, 1.0 M in tetrahydrofuran, 391.0 mmol) dropwise via a pressure equalizing funnel over 1 hour. Upon complete addition, the cold bath was removed and the resultant solution was heated to 45° C. for 15 hours. The mixture was cooled to room temperature and quenched by the addition of water. Ether was added and the organic layer was washed with brine. The aqueous layer was extracted with ether and the combined organics were dried over magnesium sulfate. Filtration and concentration gave a solid residue which was purified by recrystallization from ethyl acetate-hexanes to provide 2-(6-chloro-2-pyridinyl)-1-(4-fluorophenyl)ethanone (32.2 g, 66%) as a tinted off-white solid existing as a keto-enol tautomeric mixture. 1H NMR (CDCl3): for the keto tautomer δ 8.11 (m, 2 H), 7.66 (t, 1 H), 7.30–7.25 (m 2 H), 7.17 (t, 2 H), 4.48 (s 2 H), 19F NMR (CDCl3) δ −104.72 (keto), −111.64 (enol); MS m/z 250 (M+1).
Quantity
21.4 mL
Type
reactant
Reaction Step One
Quantity
57.5 mL
Type
reactant
Reaction Step One
Quantity
391 mL
Type
reactant
Reaction Step One
Quantity
311 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[CH:4][CH:3]=1.[F:9][C:10]1[CH:20]=[CH:19][C:13]([C:14](OCC)=[O:15])=[CH:12][CH:11]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Li+]>O1CCCC1>[Cl:1][C:2]1[N:7]=[C:6]([CH2:8][C:14]([C:13]2[CH:19]=[CH:20][C:10]([F:9])=[CH:11][CH:12]=2)=[O:15])[CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
21.4 mL
Type
reactant
Smiles
ClC1=CC=CC(=N1)C
Name
Quantity
57.5 mL
Type
reactant
Smiles
FC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
391 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
311 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
Upon complete addition
CUSTOM
Type
CUSTOM
Details
the cold bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched by the addition of water
ADDITION
Type
ADDITION
Details
Ether was added
WASH
Type
WASH
Details
the organic layer was washed with brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration
CUSTOM
Type
CUSTOM
Details
gave a solid residue which
CUSTOM
Type
CUSTOM
Details
was purified by recrystallization from ethyl acetate-hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC(=N1)CC(=O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 32.2 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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